molecular formula C7H7ClN2O B2587060 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride CAS No. 2094748-09-9

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride

Cat. No.: B2587060
CAS No.: 2094748-09-9
M. Wt: 170.6
InChI Key: RKRLDPCXZIZLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This high-purity reagent is offered for research use to investigate the broad biological potential of the pyrrolo[3,4-c]pyridine core. Derivatives based on this privileged structure have demonstrated a wide spectrum of pharmacological activities in scientific studies, making it a valuable building block for developing novel therapeutic agents . Researchers are exploring this scaffold for its application in oncology, as related compounds have been designed as potent inhibitors, such as HPK1 inhibitors for the treatment of cancer . Furthermore, the pyrrolo[3,4-c]pyridine core is under investigation for immune system diseases, nervous system disorders, and metabolic conditions, with studies highlighting its antidiabetic and anti-inflammatory properties . The mechanism of action varies with specific derivative structure but can include key enzyme inhibition. For instance, closely related pyrrolo[3,4-c]pyridine-1,3-dione derivatives exhibit inhibitory activity against cyclooxygenase (COX-1 and COX-2), which are key targets in the inflammatory process . Other research focuses on its role in targeting enzymes like aldose reductase for managing diabetic complications or acting as GPR119 agonists for type 2 diabetes . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-7-6-4-8-2-1-5(6)3-9-7;/h1-2,4H,3H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRLDPCXZIZLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094748-09-9
Record name 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with reagents such as sodium azide or azidotrimethylsilane under microwave irradiation. This process leads to the formation of the desired pyrrolo[3,4-c]pyridin-3-one structure through cycloaddition and ring expansion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-c]pyridin-3-one oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H7ClN2O
  • Molecular Weight : 174.6 g/mol
  • CAS Number : 69983585

The structure of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride features a pyrrolopyridine core, which is known for its diverse biological activities.

Pharmacological Potential

Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit various pharmacological activities:

  • Analgesic and Sedative Effects : A study synthesized new derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones that demonstrated significant analgesic activity in animal models. These compounds showed efficacy comparable to morphine in certain tests while exhibiting lower toxicity levels. The structure-activity relationship established in this research suggests that modifications to the alkoxy substituents influence analgesic potency .
  • Anticancer Activity : Compounds based on the pyrrolopyridine structure have been investigated for their potential as Bub1 kinase inhibitors. These inhibitors are valuable in treating proliferative disorders such as cancer by controlling cell division .

Neuropharmacological Research

The compound's derivatives have been explored for their activity at nicotinic acetylcholine receptors (nAChRs). Specifically, research highlights their role in cognitive enhancement and potential therapeutic effects for cognitive deficits associated with schizophrenia . The ability of these compounds to modulate nAChRs suggests they could be beneficial in developing treatments for neurodegenerative diseases.

Insecticidal Properties

Recent studies have also focused on the larvicidal activity of pyrrolo[3,4-c]pyridine derivatives against mosquito larvae. This application is critical in vector control for diseases such as malaria and dengue fever. The research indicates that specific structural modifications enhance insecticidal efficacy .

Case Studies and Experimental Findings

StudyFindingsApplication
Synthesis of Pyrrolo[3,4-c]pyridine DerivativesNew derivatives exhibited analgesic properties superior to traditional analgesics like aspirin.Pain management therapies
Bub1 Kinase InhibitorsIdentified compounds showed promise in reducing tumor growth in preclinical models.Cancer treatment
nAChR ModulationCompounds improved cognitive performance in animal models.Treatment for cognitive deficits
Mosquito Larvicidal ActivityCertain derivatives demonstrated effective larvicidal action against mosquito larvae.Vector control strategies

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and pharmacological differences between 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride and related pyrrolo-pyridine derivatives:

Compound Molecular Formula Key Structural Features Biological Activity Synthesis Highlights Reference
This compound C₇H₇ClN₂O Pyrrolo[3,4-c]pyridine core; ketone at C3; HCl salt Intermediate for CNS agents; limited direct activity data reported Cyclization of precursors followed by HCl salt formation
4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Variable (e.g., C₁₄H₁₅N₂O₃) Alkoxy groups at C4; methyl at C6; diketone system Analgesic activity superior to acetylsalicylic acid in "writhing syndrome" tests Substitution reactions with alkoxy groups; FeCl₃ catalysis
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride C₇H₆Cl₂N₂ Chlorine substituent at C6; HCl salt Not explicitly reported; likely used in kinase inhibitors or GPCR-targeted therapies Halogenation of pyrrolo-pyridine precursors
rac-(3aR,6aS)-3-methyl-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride C₈H₁₃ClN₂O₂ Hexahydro fused system; oxazolone moiety Chiral intermediate for enantioselective drug synthesis (e.g., antipsychotics) Stereoselective cyclization and HCl salt formation
1-(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone hydrochloride C₉H₁₆ClN₂O Hexahydro scaffold; acetyl group at N1 Intermediate for neuroactive compounds (e.g., serotonin modulators) Suspension method with HCl/dioxane; 100% yield via simple workup

Structural and Functional Differences

  • Salt Forms : Hydrochloride salts improve solubility for in vivo studies compared to neutral analogs like 4-alkoxy derivatives, which require formulation adjuvants .
  • Ring Saturation : Hexahydro derivatives (e.g., rac-3aR,6aS-methyl compound) enhance conformational rigidity, making them suitable for targeting stereospecific enzymes .

Pharmacological Comparisons

  • Analgesic Activity : 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrate superior analgesic activity to acetylsalicylic acid in murine models, whereas this compound’s role is primarily as a synthetic intermediate .
  • CNS Applications : The hexahydro analog from Enamine Ltd. is utilized in chiral drug synthesis, reflecting its utility in CNS disorders, while the target compound’s applications remain broader but less specialized .

Biological Activity

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H7ClN2O, with a molecular weight of approximately 170.60 g/mol. Its structure features a fused pyrrole and pyridine ring system with a carbonyl group, which influences its reactivity and biological properties .

Research indicates that this compound interacts with various biological targets through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has been shown to bind to certain receptors that mediate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens .

Biological Activities

This compound exhibits a range of biological activities:

  • Antitumor Activity : Compounds within the pyrrolo[3,4-c]pyridine class have demonstrated cytotoxic effects against cancer cell lines. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity to non-cancerous cells .
  • Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication. For example, studies on pyrrolo[3,4-c]pyridine derivatives indicated significant activity against HIV-1 .
  • Antimycobacterial Activity : Research has also indicated that certain derivatives possess activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) suggesting effective antimicrobial properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Kalai et al. (2021)Evaluated antitumor activity against ovarian and breast cancer cell lines.The compound exhibited moderate cytotoxicity against ovarian cancer cells with TI = 7.98 .
NCBI Study (2024)Investigated antiviral properties against HIV-1.Certain derivatives showed potent inhibition of viral replication (EC50 < 10 µM) .
Antimycobacterial StudyAssessed activity against Mtb.Derivatives demonstrated good in vitro activity (MIC < 0.15 µM) .

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable scaffold in drug design:

  • Analgesic and Sedative Agents : Some derivatives have been explored for pain management and sedation due to their pharmacological properties .
  • Antidiabetic Agents : Investigations into the antidiabetic potential of pyrrolo[3,4-c]pyridine derivatives are ongoing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of pyrrolopyridine derivatives often involves multi-step reactions, including cyclization and salt formation. For example, a related compound, (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride, was synthesized via acid-catalyzed salt formation using 1.0 M HCl at 50°C, achieving a 52.7% yield after filtration and drying . Optimizing temperature (e.g., 0–50°C gradient), stoichiometry of HCl, and crystallization conditions (e.g., cold mother liquor rinsing) can enhance purity and yield.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For instance, 1H^1H NMR (400 MHz, DMSO-d6) of a structurally similar compound revealed distinct peaks for aromatic protons (δ 7.84–9.39 ppm), methyl groups (δ 1.73 ppm), and ethoxy substituents (δ 3.79 ppm) . High-resolution mass spectrometry (HRMS) and IR spectroscopy should complement NMR to confirm molecular weight (e.g., 239.8 g/mol for C13_{13}H17_{17}NO·HCl) and functional groups .

Q. What are the key purity criteria and impurity profiling strategies for this compound?

  • Methodological Answer : Purity assessment requires HPLC/UV (e.g., 95% purity threshold) and identification of process-related impurities. For example, impurities in pyrrolopyridine derivatives may include halogenated byproducts (e.g., 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride), which can be quantified using reference standards (25–100 mg batches) . Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) should monitor degradation products.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. non-active results) may arise from stereochemical variations or assay conditions. For example, the (R)- and (S)-enantiomers of a pyrrolidin-2-one hydrochloride showed divergent inhibitory effects on kinase targets . Validate activity via dose-response curves, orthogonal assays (e.g., SPR for binding affinity), and computational docking to confirm target engagement.

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : SAR studies require systematic modifications:

  • Core structure : Compare pyrrolo[3,4-c]pyridinone with pyrrolo[2,3-b]pyridine derivatives to assess ring-fusion effects on solubility .
  • Substituents : Introduce halogens (e.g., 6-fluoro or 5-chloro groups) or alkyl chains (e.g., propyl) to evaluate steric/electronic impacts on receptor binding .
  • Salt forms : Compare hydrochloride vs. free base pharmacokinetics in vitro (e.g., Caco-2 permeability) .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Critical parameters include:

  • Reagent selection : Replace air-sensitive catalysts (e.g., Pd(PPh3_3)4_4) with robust alternatives for cross-coupling steps .
  • Workup optimization : Use continuous flow chemistry for acid-mediated cyclization to improve reproducibility .
  • Crystallization control : Implement anti-solvent addition (e.g., MTBE) to prevent oiling out during HCl salt formation .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectral data between batches?

  • Methodological Answer : Contradictory NMR/XRD results may arise from polymorphic forms or residual solvents. For example, DMSO-d6 in 1H^1H NMR can mask proton signals if not fully deuterated . Mitigate by:

  • Standardizing protocols : Use identical deuterated solvents and drying times.
  • Advanced analytics : Employ 13C^{13}C-NMR or dynamic vapor sorption (DVS) to detect hydrate/anhydrate forms .

Q. What strategies validate the biological relevance of in silico predictions for this compound?

  • Methodological Answer : Computational models (e.g., molecular dynamics simulating target binding) must align with wet-lab data. For instance, if a docking study predicts PI3Kδ inhibition (IC50_{50} < 100 nM), confirm via kinase panel assays and cellular proliferation studies (e.g., using Jurkat T-cells) . Use cheminformatics tools (e.g., Schrodinger’s QikProp) to prioritize compounds with favorable ADMET profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.